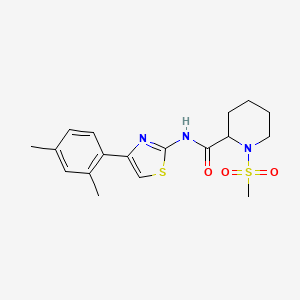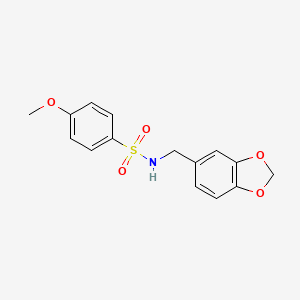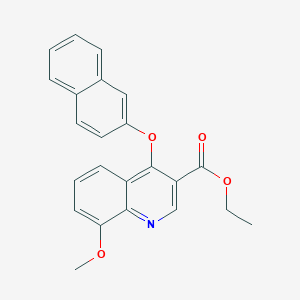![molecular formula C23H23N5O2 B2938884 N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396856-36-2](/img/structure/B2938884.png)
N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a furyl group, a methylpropyl group, a methylphenyl group, a pyridinyl group, and a 1,2,3-triazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms. The furyl group is a five-membered ring containing one oxygen atom and four carbon atoms. The pyridinyl group is a six-membered ring containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 1,2,3-triazole group could potentially undergo reactions at the nitrogen atoms, while the furyl group could potentially undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole group could potentially increase its polarity, while the presence of the furyl and pyridinyl groups could potentially increase its aromaticity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Regiospecific C-acylation of Pyrroles and Indoles
The chemical reactivity of similar compounds, including N-acylbenzotriazoles, has been explored in the regiospecific C-acylation of pyrroles and indoles, demonstrating their utility in synthesizing acylated derivatives with potential biological activities (Katritzky et al., 2003). These findings underscore the potential of such compounds in synthesizing structurally diverse and biologically significant molecules.
Antitumor and Antimicrobial Activities
Synthesis of Substituted Pyrazoles
Novel N-arylpyrazole-containing enaminones have been synthesized, leading to compounds with significant antitumor and antimicrobial activities (Riyadh, 2011). This research suggests the potential of structurally similar compounds in developing new therapeutic agents.
Catalytic Applications
Bimetallic Composite Catalysts
The compound's structural analogs have been used as ligands in bimetallic boron-containing heterogeneous catalysts, showing high activity in catalytic processes like the Suzuki reaction (Bumagin et al., 2019). This indicates the compound's potential utility in enhancing catalytic efficiencies in organic synthesis.
Zukünftige Richtungen
The future research directions for this compound could potentially include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by 1,2,3-triazole-containing compounds, this could be a promising area of research .
Eigenschaften
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-6-3-4-8-20(16)28-22(18-11-13-24-14-12-18)21(26-27-28)23(29)25-17(2)9-10-19-7-5-15-30-19/h3-8,11-15,17H,9-10H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYJJBGACHPMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC(C)CCC3=CC=CO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)-1-methylpropyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-bromophenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938803.png)

![(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2938807.png)

![N-(benzo[d]thiazol-2-yl)-2-(benzylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2938811.png)


![N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2938819.png)



![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)
